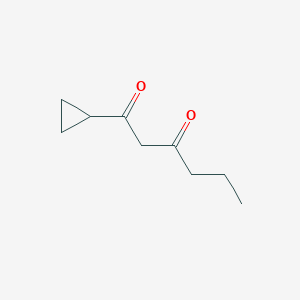

1-Cyclopropylhexane-1,3-dione

Descripción

Contextualizing the Significance of Cyclic β-Diketone Scaffolds in Organic Chemistry

The β-diketone or 1,3-diketone moiety is a fundamental structural motif in organic chemistry. ijpras.com These compounds are highly versatile synthetic intermediates, serving as key building blocks for a wide array of more complex molecules. ijpras.comresearchgate.net Their utility stems from the reactivity of the dicarbonyl group and the acidity of the central methylene (B1212753) protons.

β-Diketone scaffolds are particularly important in the synthesis of heterocyclic compounds such as pyrazoles and isoxazoles, which are present in numerous pharmaceutical drugs. ijpras.com Furthermore, the β-diketone structure is found in many natural products and biologically active compounds that exhibit a range of properties, including antioxidant and anticancer activities. researchgate.netresearchgate.netnih.gov The ability of the enolate form of β-diketones to act as a bidentate ligand allows it to form stable complexes with a wide variety of metal ions. nih.gov This chelating property is exploited in applications ranging from catalysis to the solvent extraction of metals. nih.gov Cyclic β-diketones, such as cyclohexane-1,3-dione, are particularly valuable precursors for synthesizing a diverse range of nitrogen-containing heterocycles and other molecules with potential pharmaceutical applications, including anticancer and anti-inflammatory agents. nih.govresearchgate.net

Distinctive Structural Features of 1-Cyclopropylhexane-1,3-dione and their Research Implications

The chemical character of this compound is defined by the interplay between its β-diketone functionality and its cyclopropyl (B3062369) substituent.

A primary feature of β-diketones is their existence as a mixture of keto and enol tautomers in equilibrium. researchgate.netmdpi.com In many cases, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and a conjugated system, which can influence the molecule's reactivity and properties. echemi.comwikipedia.org The position of this equilibrium can be affected by factors such as the solvent and the nature of the substituents on the diketone skeleton. researchgate.netnih.gov

The cyclopropyl group attached to one of the carbonyl carbons imparts distinct properties to the molecule. fiveable.me This three-membered ring is characterized by significant ring strain due to its 60° bond angles, a large deviation from the ideal 109.5° for sp³ hybridized carbons. fiveable.mewikipedia.org This strain energy makes the ring more reactive than larger cycloalkanes. fiveable.me Furthermore, the bonding orbitals of the cyclopropyl ring have significant p-character, giving the group electronic properties that are often compared to those of a carbon-carbon double bond. fiveable.mewikipedia.orgstackexchange.com It can act as a π-electron donor and participate in conjugation, which can stabilize adjacent carbocations. wikipedia.orgstackexchange.com

The research implications for this compound arise from this unique combination of structural features.

Synthetic Utility: The compound serves as a valuable precursor in organic synthesis. For instance, a patented method describes the preparation of 1-cyclopropylalkane-1,3-diones through a Claisen-type condensation, highlighting their role as intermediates for producing numerous pesticides. google.com

Medicinal Chemistry Potential: The incorporation of a cyclopropyl ring is a known strategy in medicinal chemistry to modulate a molecule's properties, such as lipophilicity and metabolic stability. fiveable.methieme-connect.com The presence of this group in the this compound scaffold makes it an interesting building block for designing new bioactive compounds. thieme-connect.com

Table 2: Summary of Structural Features and Research Implications

| Structural Feature | Description | Research Implication |

|---|---|---|

| β-Diketone Core | Contains two carbonyl groups separated by a methylene group. Exists in keto-enol tautomeric forms. researchgate.netmdpi.com | A versatile synthetic handle for C-C bond formation and synthesis of heterocycles. ijpras.comresearchgate.net The enolate can chelate metals. nih.gov |

| Cyclopropyl Group | A highly strained three-membered ring with partial double-bond character. fiveable.mewikipedia.org | Enhances reactivity due to ring strain. fiveable.me Modulates electronic properties and can influence biological activity and metabolic stability. fiveable.methieme-connect.com |

| Keto-Enol Tautomerism | Equilibrium between the diketo form and the enol form, which can be stabilized by intramolecular hydrogen bonding and conjugation. echemi.comwikipedia.org | The position of the equilibrium affects the compound's reactivity, and the enol form is crucial for its chelating properties. nih.govresearchgate.net |

Structure

3D Structure

Propiedades

IUPAC Name |

1-cyclopropylhexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-3-8(10)6-9(11)7-4-5-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNELINRQDLONAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Cyclopropylhexane 1,3 Dione and Its Derivatives

Precursor Strategies and Reaction Pathways in Cyclohexane-1,3-dione Synthesis

The construction of the cyclohexane-1,3-dione scaffold is a foundational step, with several established pathways that can be adapted for the introduction of a cyclopropyl (B3062369) group. These strategies often involve the formation of the six-membered ring through condensation reactions.

A prominent method for synthesizing 2-acyl-cyclohexane-1,3-diones, a class of compounds that includes 1-cyclopropylhexane-1,3-dione, is the rearrangement of an enol ester. This process typically involves the initial formation of an enol ester from a cyclohexane-1,3-dione and an appropriate acid chloride, followed by a base- or catalyst-induced rearrangement. chesci.com

The key step is the isomerization of the enol ester to the final triketone product. chesci.com Historically, this transformation often required hazardous cyanide reagents like sodium cyanide or acetone (B3395972) cyanohydrin. chesci.com These reagents act as catalysts by cleaving the enol ester to form a transient acyl cyanide, which then C-acylates the enolate of the 1,3-diketone. researchgate.net However, recent advancements have introduced safer and more convenient reagents. For instance, the use of 4-dimethylaminopyridine (B28879) (DMAP) has been shown to effectively catalyze the rearrangement without the need for toxic cyanides. chesci.com This approach involves reacting the enolate of 1,3-cyclohexanedione (B196179) with a cyclopropyl-containing acid chloride to form the intermediate enol ester, which is then rearranged to the desired dione (B5365651). The driving force for this rearrangement is believed to be the relief of electrostatic repulsion between the oxygen atoms in the enol ester, which makes it susceptible to enolization and subsequent isomerization. researchgate.net

A representative synthesis involves the reaction of 1,3-cyclohexanedione with a cyclopropylcarbonyl chloride derivative. The initial reaction, often carried out in a slurry with potassium carbonate in a solvent like acetonitrile, forms the enol ester intermediate. This intermediate can then be rearranged to the final product. chesci.com

Table 1: Synthesis of a 2-Acyl-cyclohexane-1,3-dione via Enol Ester Formation This table is based on a representative synthesis of a related triketone compound. chesci.com

| Step | Reactants | Reagents/Solvent | Conditions | Outcome |

| 1. Enolate Formation | 1,3-Cyclohexanedione | Potassium Carbonate, Acetonitrile | Stirred for ~2.5 hours at 25°C | Formation of enolate slurry |

| 2. Enol Ester Synthesis | Enolate slurry, Acid Chloride in Acetonitrile | - | Slow addition, stirred for 1 hour | Formation of enol-ester intermediate |

| 3. Rearrangement | Enol-ester intermediate | 4-Dimethylaminopyridine (DMAP) | - | Final triketone product |

A powerful and atom-economical strategy for constructing the cyclohexane-1,3-dione ring is the tandem Michael-Claisen condensation. tandfonline.comgoogle.com This one-pot process builds the cyclic dione from acyclic precursors. A general approach involves the reaction of an enolate, derived from a ketone like acetone, with an α,β-unsaturated ester. google.com

The mechanism begins with a Michael addition, where the enolate of the ketone attacks the β-carbon of the unsaturated ester. masterorganicchemistry.com This conjugate addition creates a new carbon-carbon bond and forms a 1,5-dicarbonyl intermediate. Following the Michael addition, an intramolecular Claisen condensation (or Dieckmann condensation) occurs. masterorganicchemistry.comopenstax.org In this step, an enolate formed from the intermediate attacks one of the ester carbonyl groups, leading to cyclization and the expulsion of an alkoxide leaving group to form the final β-diketone ring system. openstax.org

Optimized Reaction Conditions and Catalytic Approaches for this compound Formation

Improving the efficiency, safety, and yield of synthetic routes is a constant focus of chemical research. For this compound, this involves the development of new reagents and catalysts that optimize key reaction steps.

As previously mentioned, a significant improvement in the synthesis of 2-acyl-cyclohexane-1,3-diones is the substitution of hazardous cyanide catalysts with DMAP for the enol ester rearrangement step. chesci.com This change not only enhances the safety profile of the synthesis but also simplifies the procedure. chesci.com

Another optimized approach involves a Claisen condensation between a cyclopropyl ketone and a carboxylic acid ester. A patented process describes the reaction of a cyclopropyl ketone, an alkali alcoholate (like sodium or potassium methylate/ethylate), and a carboxylic acid ester at temperatures below 50°C. google.com A key condition for this process is the use of a solvent that is either alcohol-free or contains a very low molar ratio of alcohol relative to the alkali alcoholate (up to 0.7 mol alcohol per mol of base). google.com This control over the reaction medium is crucial for achieving high yields of the desired 1-cyclopropylalkane-1,3-dione. google.com

Table 2: Claisen Condensation for 1-Cyclopropylbutane-1,3-dione This table is based on a representative synthesis described in the patent literature. google.com

| Reactant 1 | Reactant 2 | Base | Solvent Condition | Product |

| Cyclopropyl methyl ketone | Methyl acetate (B1210297) or Ethyl acetate | Alkali alcoholate (e.g., NaOMe, KOEt) | Alcohol-free or low alcohol content | 1-Cyclopropylbutane-1,3-dione |

The exploration of novel catalysts is an ongoing field. For example, boric acid has been demonstrated as a mild and efficient catalyst for the synthesis of 1,3-dioxane-4,6-diones from ketones and malonic acid, suggesting its potential applicability in related condensation reactions for dione synthesis under environmentally friendly conditions. heteroletters.org

Regioselective and Stereoselective Syntheses of Cyclopropyl-Substituted Hexane-1,3-diones

Controlling the precise placement of functional groups (regioselectivity) and their spatial orientation (stereoselectivity) is paramount in modern organic synthesis. For complex molecules like cyclopropyl-substituted hexane-1,3-diones, achieving such control is essential for accessing specific isomers.

Regioselectivity is a key challenge in the synthesis of substituted cyclohexane-1,3-diones, especially when multiple reactive sites are present. The Michael-Claisen process can be designed to be highly regioselective, ensuring the formation of the desired constitutional isomer. google.com Similarly, in reactions of pre-formed 2-acylcyclohexane-1,3-diones, subsequent transformations can be directed to a specific carbonyl group. For example, the reaction of 2-acylcyclohexane-1,3-diones with fluorine-containing phenylhydrazines has been shown to produce indazolones with high regioselectivity, where the reaction proceeds at a specific one of the three carbonyl groups. researchgate.net The regioselectivity of ring-opening reactions of donor-acceptor cyclopropanes, often catalyzed by Brønsted or Lewis acids, further demonstrates the possibility of controlling reaction outcomes in systems containing the cyclopropyl motif. researchgate.netacs.org

Stereoselectivity, particularly the creation of specific enantiomers (enantioselectivity), is also a critical consideration. The desymmetrization of meso 1,3-diones through enantioselective intermolecular condensation with hydrazines, catalyzed by a chiral phosphoric acid, provides a route to keto-hydrazones with an all-carbon quaternary center in high enantioselectivity. acs.org This demonstrates a powerful strategy for introducing chirality into 1,3-dione systems. Furthermore, Lewis acid-mediated reactions of cyclopropyl alkyl ketones with α-keto esters have been shown to produce spiro-γ-lactone products with good stereoselectivities, indicating that the cyclopropyl group can influence the stereochemical course of a reaction. researchgate.net

Exploration of Novel Synthetic Routes to this compound Analogues as Key Intermediates

Beyond the established pathways, research continues to uncover novel synthetic routes to cyclohexane-1,3-dione analogues, which serve as valuable intermediates. google.com These routes often provide access to complex molecular architectures that would be difficult to obtain through traditional methods.

One such approach involves a one-pot process starting from cyclohexane-1,3-dione that includes the formation of an enamine intermediate with morpholine, followed by cyclization with an acrylic ester to yield a bicyclic trione. sioc-journal.cn Enaminones derived from cyclohexane-1,3-diones are themselves versatile precursors for a vast range of nitrogen and oxygen-containing heterocycles. tandfonline.com

Copper-catalyzed annulation reactions of cyclic 1,3-diones with O-acyl oximes have been developed to synthesize cyclohexanone-fused furans, representing a novel method for elaborating the core dione structure. bohrium.com Another innovative strategy involves the reaction of cyclopropyl alkyl ketones with α-keto esters mediated by a Lewis acid like tin(IV) chloride (SnCl4). researchgate.net This process can lead to spiro-γ-lactone products through a sequence involving the nucleophilic ring-opening of the cyclopropane (B1198618), an aldol-type reaction, and subsequent cyclization. researchgate.net These advanced methods expand the synthetic toolkit available for creating complex molecules based on the this compound scaffold.

Fundamental Chemical Reactivity and Mechanistic Investigations of 1 Cyclopropylhexane 1,3 Dione

Tautomeric Equilibria in 1-Cyclopropylhexane-1,3-dione: A Comprehensive Analysis of Keto-Enol Forms

The phenomenon of tautomerism is a central feature in the chemistry of β-dicarbonyl compounds, and this compound is no exception. This equilibrium involves the interconversion between the diketo form and one or more enol forms. encyclopedia.pub The position of this equilibrium is sensitive to a variety of factors, including the electronic and steric nature of the substituents, intramolecular interactions, and the surrounding solvent environment. researchgate.netresearchgate.net

The substituents attached to the β-dicarbonyl framework play a crucial role in determining the relative stability of the keto and enol tautomers. rsc.org In the case of this compound, the key substituents are the cyclopropyl (B3062369) group and the propyl group.

Generally, the enol form of β-diketones is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond. researchgate.netlibretexts.org The stability of the enol tautomer is influenced by several factors:

Substitution: More substituted enols, being more stable alkenes, are generally favored. masterorganicchemistry.com

Conjugation: The ability of the enol's C=C double bond to conjugate with adjacent π systems provides additional stabilization. masterorganicchemistry.com

Hydrogen Bonding: Intramolecular hydrogen bonding significantly stabilizes the enol form. masterorganicchemistry.com

Aromaticity: If the enol is part of an aromatic ring, this form will be overwhelmingly dominant. masterorganicchemistry.com

For acyclic β-diketones, the enol form is often more stable than the keto form in the gas phase and in non-polar solvents. researchgate.net However, for cyclic β-diketones, the ring system introduces conformational constraints that can shift the equilibrium. In cyclohexane-1,3-dione, for instance, the enol form is predominant. cdnsciencepub.comwikipedia.org The steric and electronic properties of substituents can fine-tune the hydrogen bond strength and influence which enolic form is preferred. rsc.org While electron-donating groups can favor the enol form, bulky substituents can introduce steric hindrance that shifts the equilibrium towards the diketo form. researchgate.netrsc.org

In the context of this compound, the electron-donating nature of the alkyl (propyl) and cyclopropyl groups would be expected to influence the enol content. Studies on related systems show that electron-releasing groups can favor the dienol form in more complex diketones. irb.hr

A defining characteristic of the enol tautomer of β-diketones is the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen. researchgate.netlibretexts.org This interaction creates a pseudo-aromatic six-membered ring, which contributes significantly to the stability of the enol form. The strength of this hydrogen bond is a key factor in determining the tautomeric equilibrium. rsc.org

The conformation of the molecule is critical. For the intramolecular hydrogen bond to be effective, the molecule must adopt a specific conformation that brings the donor and acceptor groups into proximity. In acyclic β-diketones, this is readily achieved. In cyclic systems, the ring's conformational preferences will dictate the feasibility and strength of the intramolecular hydrogen bond. For cyclohexane-1,3-dione, the enol form is stabilized by this hydrogen bonding. nih.gov

The solvent environment has a profound impact on the position of the keto-enol equilibrium. rsc.org Generally, the enol form is more favored in non-polar, aprotic solvents, while the keto form is dominant in polar, protic solvents. researchgate.netcdnsciencepub.com This is because polar solvents can form intermolecular hydrogen bonds with the keto form, stabilizing it relative to the enol, and can disrupt the intramolecular hydrogen bond of the enol. acs.org

For example, the enol content of acetoacetic acid is less than 2% in D₂O (a polar, protic solvent) but increases to 49% in CCl₄ (a non-polar solvent). masterorganicchemistry.com The interconversion between the keto and enol forms can be catalyzed by either acid or base. libretexts.org The rate-determining step for the conversion of the keto to the enol form is the deprotonation of the α-carbon. masterorganicchemistry.com

The following table summarizes the general trend of solvent effects on the keto-enol equilibrium for β-diketones:

| Solvent Type | Predominant Tautomer | Rationale |

| Non-polar, aprotic (e.g., hexane (B92381), CCl₄) | Enol | Intramolecular hydrogen bonding in the enol is favored. |

| Polar, aprotic (e.g., DMSO, acetonitrile) | Intermediate | Solvent polarity can influence the equilibrium. |

| Polar, protic (e.g., water, ethanol) | Keto | Intermolecular hydrogen bonding with the solvent stabilizes the keto form and disrupts the enol's intramolecular hydrogen bond. acs.org |

The dynamics of interconversion are also solvent-dependent. In the presence of molecules that can act as bifunctional catalysts (simultaneously donating and accepting protons), the high energy barrier for tautomerization can be significantly lowered. researchgate.net Water, for instance, can facilitate proton relay, thereby reducing the activation energy for the tautomerization process. acs.orgresearchgate.net

Enolate Chemistry of this compound: Formation and Reactivity

The α-hydrogens of this compound, located on the carbon between the two carbonyl groups, are significantly acidic due to the electron-withdrawing nature of the adjacent carbonyls and the ability of the resulting conjugate base (the enolate) to be stabilized by resonance. masterorganicchemistry.com

The formation of the enolate is a key step in many reactions of β-dicarbonyl compounds. masterorganicchemistry.com It can be achieved by treatment with a suitable base. utexas.edu The choice of base is important; a strong base like lithium diisopropylamide (LDA) will completely and irreversibly deprotonate the β-dicarbonyl, whereas a weaker base like an alkoxide will establish an equilibrium. mnstate.edu

The resulting enolate is a potent nucleophile and can react with a variety of electrophiles. masterorganicchemistry.com Common reactions include:

Alkylation: Reaction with alkyl halides to form a new carbon-carbon bond at the α-position. libretexts.org

Halogenation: Reaction with halogens like Br₂ or Cl₂. mnstate.edu

Aldol-type reactions: Addition to other carbonyl compounds. utexas.edu

The enolate of this compound possesses two nucleophilic sites: the central carbon and the oxygen atom. Reaction typically occurs at the carbon, leading to C-alkylation, which is usually the thermodynamically favored product.

Cycloaddition Reactions and Pericyclic Processes Involving the this compound Scaffold

The enol form of this compound, with its conjugated π-system, can potentially participate in cycloaddition reactions. The electron-rich nature of the enol makes it a suitable diene for Diels-Alder reactions with electron-deficient dienophiles.

Furthermore, 1,3-dicarbonyl compounds, particularly cyclic ones like cyclopentene-1,3-diones, are known to undergo 1,3-dipolar cycloaddition reactions. mdpi.comacs.orgresearchgate.net For instance, they can react with azomethine ylides to form fused pyrrolidine (B122466) derivatives. acs.org While specific studies on this compound in this context are not prevalent, the general reactivity pattern of β-diketones suggests its potential as a substrate in such transformations. umz.ac.irmdpi.com

Reactivity at the Cyclopropyl Moiety: Ring-Opening and Functionalization Pathways

The cyclopropyl group attached to the carbonyl function in this compound is a "donor-acceptor" cyclopropane (B1198618). The carbonyl group acts as an electron-withdrawing acceptor, activating the cyclopropane ring, which acts as a donor due to the p-character of its C-C bonds. thieme-connect.com This activation makes the cyclopropane susceptible to ring-opening reactions. researchgate.net

These reactions can be initiated by various reagents, including:

Lewis acids: Scandium(III) triflate, for example, can catalyze the ring-opening of cyclopropyl ketones. thieme-connect.comnih.gov

Transition metals: Palladium catalysts have been used for the stereoselective ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones. rsc.org

Nucleophiles: The ring-opening can be achieved with various nucleophiles such as thiols, alcohols, and carboxylic acids, often catalyzed by a chiral complex to achieve asymmetry. nih.govrsc.org

Organometallic reagents: Trimethylaluminum catalyzed by nickel acetylacetonate (B107027) can induce regioselective ring-opening. oup.com

The regioselectivity of the ring-opening is an important aspect, and it is often influenced by the substituents on the cyclopropane ring and the reaction conditions. oup.com These ring-opening reactions provide a pathway to linear, functionalized molecules that might be otherwise difficult to synthesize. researchgate.net

Mechanistic Studies of Electrophilic and Nucleophilic Additions to this compound

The reactivity of this compound towards electrophiles and nucleophiles is complex, primarily due to the presence of multiple reactive sites. These include the two carbonyl carbons, the acidic α-carbon, and the enolizable system.

Nucleophilic Addition:

Nucleophilic attack can occur at either of the two carbonyl carbons. The cyclopropyl ketone carbonyl is generally more electrophilic than the alkyl ketone carbonyl. The mechanism typically involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

In the context of its enol tautomer, this compound can also undergo conjugate (Michael) addition. In this case, the nucleophile adds to the β-carbon of the α,β-unsaturated ketone system present in the enol form. This reaction proceeds via an enolate intermediate which is then protonated. Softer nucleophiles, such as enamines or Gilman reagents, tend to favor conjugate addition.

The enolate of this compound, readily formed in the presence of a base, is a potent nucleophile itself. It can participate in various C-C bond-forming reactions, such as aldol (B89426) condensations and alkylations at the α-carbon. For instance, the reaction of related 1,3-diketones with electrophiles in the presence of a base leads to α-substituted products.

Electrophilic Addition:

Electrophilic attack predominantly occurs at the central α-carbon, which is rendered acidic by the two flanking carbonyl groups. The mechanism involves the deprotonation of the α-carbon to form an enolate, which then acts as a nucleophile, attacking the electrophile. Halogenation and alkylation are common examples of electrophilic substitution at this position.

The enol form can also react with electrophiles on the oxygen atom, leading to the formation of enol ethers or esters, or on the α-carbon. The regioselectivity of these reactions is influenced by the reaction conditions and the nature of the electrophile.

Table 1: Representative Nucleophilic Additions to Analogous 1,3-Diones

| Nucleophile/Reagent | Substrate | Product(s) | Yield (%) | Reference |

| Phenylhydrazine | 1,3-Indanedione-derived donor-acceptor cyclopropanes | Indeno[1,2-c]pyridazine derivatives | Good | researchgate.net |

| Phosphorus ylides | Cyclohexane-1,3-dione-2-spirocyclopropanes | 6,7-Dihydroindan-4-ones | 32-87 | researchgate.net |

| Thiophenols | 1-Cyclopropyl-2-methylbutane-1,3-dione | Ring-opened thioethers | High | smolecule.com |

| Amines | α,β-Unsaturated ketones | β-Amino ketones (conjugate addition) | N/A | nih.gov |

Note: The data presented in this table is for analogous compounds and is intended to be illustrative of the potential reactivity of this compound.

Oxidation-Reduction Chemistry of this compound

The oxidation and reduction of this compound can affect both the β-diketone moiety and the cyclopropyl ring, sometimes leading to complex molecular transformations.

Oxidation:

The oxidation of β-diketones can proceed via several pathways depending on the oxidizing agent. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the cleavage of the C-C bonds of the diketone, resulting in the formation of carboxylic acids. For instance, the oxidation of a related compound, 1-cyclopropyl-2-methylbutane-1,3-dione, is reported to yield carboxylic acids. smolecule.com

Oxidation with hydrogen peroxide in the presence of an acid catalyst can lead to the formation of esters through the intermediacy of bridged 1,2,4,5-tetraoxanes. Milder oxidizing agents, such as o-iodoxybenzoic acid (IBX), are effective for the oxidation of β-hydroxyketones to β-diketones and are generally selective, avoiding over-oxidation of the diketone itself.

Reduction:

The reduction of this compound can target either the carbonyl groups or the cyclopropyl ring. The carbonyl groups can be reduced to the corresponding alcohols using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.comsmolecule.com The reduction of 1,3-diketones with NaBH₄ in the presence of albumin has been shown to proceed with high stereoselectivity, yielding anti-1,3-diols.

The cyclopropyl group, being a strained ring, can undergo reductive ring-opening. This is often observed in reactions involving single-electron transfer (SET) reagents like samarium(II) iodide or under catalytic conditions with transition metals like titanium or nickel. nih.gov These reactions typically proceed via a radical or organometallic intermediate. For example, Ti(salen) complexes can catalyze the asymmetric [3+2] cycloaddition of cyclopropyl ketones with alkenes, which involves a reductive ring-opening of the cyclopropyl group via a radical redox-relay mechanism. nih.gov Similarly, nickel-catalyzed reductive cross-coupling reactions of aryl cyclopropyl ketones with alkyl bromides proceed via ring-opening to form γ-alkylated ketones.

Table 2: Representative Reduction Reactions of Analogous Cyclopropyl Ketones and β-Diketones

| Reagent | Substrate | Product(s) | Yield (%) | Reference |

| NaBH₄/Albumin | 1-Aryl-1,3-diketones | anti-1,3-Diols | up to 96 (d.e.) | colab.ws |

| LiAlH₄ | 1-Cyclopropyl-2-methylbutane-1,3-dione | Corresponding diols | N/A | smolecule.com |

| SmI₂ | Alkyl cyclopropyl ketones | Cyclopentenes (in presence of alkynes) | up to 90 | acs.org |

| Ti(salen)/Mn | Cyclopropyl ketones and alkenes | Polysubstituted cyclopentanes | High | nih.gov |

Note: The data presented in this table is for analogous compounds and is intended to be illustrative of the potential reactivity of this compound.

Spectroscopic Elucidation and Advanced Structural Characterization of 1 Cyclopropylhexane 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis of 1-Cyclopropylhexane-1,3-dione

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the nuanced structural features of this compound, particularly its keto-enol tautomerism and conformational preferences in solution. As a β-dicarbonyl compound, it can exist as an equilibrium mixture of the diketo form and two possible keto-enol tautomers. The position of this equilibrium is sensitive to factors such as the solvent and temperature.

The tautomerism involves the migration of a proton and a shift in electron density, resulting in distinct chemical environments that are readily distinguishable by NMR.

Diketo Form : In this form, the two carbonyl carbons (C1 and C3) and the interposed methylene (B1212753) group (C2) would show characteristic signals in the ¹³C NMR spectrum. The protons on the C2 carbon would appear as a singlet in the ¹H NMR spectrum, typically in the range of 3.5-4.0 ppm.

Keto-Enol Form : The formation of the enol tautomer introduces a carbon-carbon double bond and a hydroxyl group. This results in the disappearance of the C2 methylene signal and the appearance of a vinyl proton signal (around 5.0-6.0 ppm) and a broad enolic hydroxyl proton signal (often >10 ppm) in the ¹H NMR spectrum. The ¹³C NMR spectrum would show signals corresponding to the sp²-hybridized carbons of the C=C double bond.

The equilibrium between these forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. The relative integration of these signals in the ¹H NMR spectrum can be used to determine the equilibrium constant (Keq) under specific conditions. Density Functional Theory (DFT) calculations can complement experimental NMR data to help assign signals and predict the relative stability of different tautomers and conformers.

Conformational analysis, particularly of the hexanoyl chain, can also be explored using NMR. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlation data to elucidate the preferred spatial arrangement of the alkyl and cyclopropyl (B3062369) substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Tautomers of this compound Predicted values are based on typical ranges for similar functional groups.

| Atom | Diketo Form (Predicted δ) | Keto-Enol Form (Predicted δ) |

|---|---|---|

| ¹H NMR | ||

| CH₂ (C2) | ~3.6 ppm | - |

| =CH (C2) | - | ~6.0 ppm |

| OH (enolic) | - | ~16 ppm (broad) |

| CH (cyclopropyl) | ~1.5 ppm | ~1.4 ppm |

| CH₂ (propyl) | ~2.5 ppm (α to C=O), ~1.6 ppm, ~0.9 ppm (terminal CH₃) | ~2.3 ppm (α to C=C), ~1.6 ppm, ~0.9 ppm (terminal CH₃) |

| ¹³C NMR | ||

| C=O (C1, C3) | ~200-205 ppm | ~185-195 ppm |

| CH₂ (C2) | ~50-55 ppm | - |

| =C- (C1, C2, C3) | - | ~95 ppm (=CH), ~180-190 ppm (=C-) |

| Cyclopropyl carbons | ~10-20 ppm | ~8-18 ppm |

Vibrational Spectroscopy (IR, Raman) for Probing Functional Group Interactions in this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a direct probe of the functional groups and bonding arrangements within this compound. These methods are highly sensitive to the molecular changes accompanying tautomerization.

In the diketo form , the most prominent feature in the IR spectrum would be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. For acyclic β-diones, these typically appear in the region of 1700-1740 cm⁻¹. The coupling between the two carbonyl groups can lead to symmetric and anti-symmetric stretching modes, which may result in two distinct peaks.

Upon tautomerization to the keto-enol form , the vibrational spectrum changes significantly:

The sharp, intense C=O stretching bands are replaced by a broad, strong absorption at a lower frequency (typically 1580-1650 cm⁻¹). This band arises from the conjugated keto-enol system and has contributions from both C=C and C=O stretching vibrations.

A very broad and strong O-H stretching band appears in the region of 2500-3200 cm⁻¹, which is characteristic of a strongly intramolecularly hydrogen-bonded hydroxyl group.

The C-H stretching vibrations of the cyclopropyl group and the hexanoyl chain would be observed in the 2850-3000 cm⁻¹ region.

Raman spectroscopy provides complementary information. The C=C stretch of the enol form is often a strong and sharp band in the Raman spectrum, making it a useful diagnostic tool. The symmetric vibrations of the cyclopropyl ring may also give rise to characteristic Raman signals.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Tautomeric Form | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| O-H stretch (H-bonded) | Keto-Enol | 2500 - 3200 | Strong, very broad |

| C-H stretch (alkyl, cyclopropyl) | Both | 2850 - 3000 | Medium-Strong |

| C=O stretch (uncoupled) | Diketo | 1700 - 1740 | Strong |

| C=C / C=O conjugated stretch | Keto-Enol | 1580 - 1650 | Strong, broad |

| C-O stretch | Keto-Enol | 1200 - 1350 | Medium |

Mass Spectrometry: Fragmentation Pathways and Structural Elucidation of this compound

Mass spectrometry (MS) provides critical information about the molecular weight and structural features of this compound by analyzing its fragmentation pattern upon ionization. In a typical electron ionization (EI) mass spectrometer, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes a series of fragmentation reactions to produce smaller, charged fragments.

The molecular ion for this compound (C₉H₁₄O₂) would have a mass-to-charge ratio (m/z) of 154. The fragmentation of this ion is dictated by the relative stability of the resulting carbocations and neutral radicals, and is heavily influenced by the presence of the carbonyl groups and the cyclopropyl ring.

Key fragmentation pathways are expected to include:

Alpha-Cleavage : This involves the cleavage of bonds adjacent to the carbonyl groups. Loss of the propyl radical (•C₃H₇, 43 u) would lead to a fragment at m/z 111. Cleavage of the cyclopropyl radical (•C₃H₅, 41 u) would result in a fragment at m/z 113.

McLafferty Rearrangement : This is a characteristic rearrangement for ketones with a sufficiently long alkyl chain. It involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (propene, 42 u), which would produce a fragment ion at m/z 112.

Cleavage of the Alkyl Chain : Simple fragmentation of the propyl group can lead to the loss of methyl (•CH₃, 15 u) or ethyl (•C₂H₅, 29 u) radicals, giving rise to peaks at m/z 139 and 125, respectively.

Fragmentation involving the dione (B5365651) moiety : Cleavage across the C1-C2 or C2-C3 bonds can lead to characteristic acylium ions, such as [C₃H₅CO]⁺ (m/z 69) and [C₃H₇CO]⁺ (m/z 71).

The relative abundance of these fragment ions helps in piecing together the structure of the original molecule.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure / Loss | Fragmentation Pathway |

|---|---|---|

| 154 | [C₉H₁₄O₂]⁺• | Molecular Ion (M⁺•) |

| 139 | [M - CH₃]⁺ | Loss of methyl radical from propyl chain |

| 125 | [M - C₂H₅]⁺ | Loss of ethyl radical from propyl chain |

| 113 | [M - C₃H₅]⁺ | α-cleavage, loss of cyclopropyl radical |

| 112 | [M - C₃H₆]⁺• | McLafferty Rearrangement |

| 111 | [M - C₃H₇]⁺ | α-cleavage, loss of propyl radical |

| 71 | [C₄H₇O]⁺ | Acylium ion from propyl side |

X-ray Crystallography: Solid-State Structural Analysis of this compound and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While specific crystallographic data for this compound is not widely available in published literature, the technique would offer unparalleled insights if a suitable single crystal could be obtained.

A crystallographic study would unequivocally determine:

Tautomeric Form : It would confirm whether the molecule exists in the diketo or one of the keto-enol forms in the crystal lattice. Many β-dicarbonyl compounds crystallize in the enol form due to the stability afforded by intramolecular hydrogen bonding.

Molecular Geometry : Precise bond lengths, bond angles, and torsion angles would be measured, providing a detailed picture of the molecule's conformation. This would include the planarity of the enol ring, the orientation of the cyclopropyl and propyl substituents, and any strain in the cyclopropyl ring.

Intermolecular Interactions : The crystal packing would reveal how molecules interact with each other in the solid state. This could include intermolecular hydrogen bonding (if water or other protic molecules are present in the crystal), van der Waals forces, and potential C-H···O interactions, which collectively dictate the macroscopic properties of the solid.

Complexes : If co-crystallized with metal ions, X-ray crystallography would elucidate the coordination geometry, showing how the dione (likely in its enolate form) acts as a ligand.

Without experimental data, computational modeling can provide a theoretical prediction of the low-energy solid-state conformations, but this remains a hypothesis until confirmed by X-ray diffraction.

Computational and Theoretical Insights into 1 Cyclopropylhexane 1,3 Dione

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the electronic structure and preferred molecular geometry of 1-Cyclopropylhexane-1,3-dione. researchgate.net DFT methods, such as B3LYP with a 6-31G(d) basis set, have proven effective for studying β-diketones, offering a balance between computational cost and accuracy in calculating structural parameters, as well as NMR and IR spectra. nih.gov These calculations typically show that β-diketones, including this compound, exist predominantly in the enol form due to the stability conferred by a strong intramolecular hydrogen bond. mdpi.comresearchgate.net

Ab initio methods, while computationally more intensive, can provide even more accurate results for comparison and validation of DFT findings. These calculations help in understanding the fundamental relationships between the structure and reactivity of cyclopropyl (B3062369) ketones. acs.org

Table 1: Calculated Geometric Parameters for the Enol Tautomer of a Representative β-Diketone (Acetylacetone) using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.275 | |

| C-C (in ring) | 1.410 | |

| C-O | 1.330 | |

| O-H | 0.980 | |

| C-C-C: 120.5 | ||

| C-O-H: 105.0 | ||

| O---H-O: 155.0 |

Note: This table is illustrative and based on typical values for β-diketones. Specific values for this compound would require dedicated calculations.

The tautomeric interconversion between the diketo and enol forms of this compound is a key aspect of its chemistry. nih.govmdpi.com The enol form is generally more stable due to the formation of a quasi-aromatic six-membered ring stabilized by a strong intramolecular hydrogen bond. researchgate.net Computational studies can map the potential energy surface for this interconversion, identifying the transition states and calculating the activation energy barriers. mdpi.com For most β-diketones, the barrier for the interconversion between the two enol forms is very low, allowing for rapid exchange, while the conversion from the enol to the diketo form has a higher energy barrier. mdpi.comencyclopedia.pub The presence of the cyclopropyl group may influence these energy barriers. Studies on related cyclopropane-1,2-dione (B14275685) systems have explored keto-enol tautomerism computationally. researchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals determine how the molecule will interact with other chemical species. pku.edu.cn For this compound, the HOMO is typically located on the enolate moiety, indicating its nucleophilic character. The LUMO, conversely, is associated with the carbonyl carbons, highlighting their electrophilic nature. youtube.com FMO analysis can predict the regioselectivity and stereoselectivity of reactions involving this compound. nih.govimperial.ac.uk The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Table 2: Representative Frontier Molecular Orbital Energies for a β-Diketone

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, including its conformational flexibility and interactions with solvent molecules. mdpi.com These simulations can reveal how the molecule explores different conformations over time and how these conformations are influenced by the surrounding solvent environment. diva-portal.orgnih.gov For instance, in a polar solvent, the diketo form might be more stabilized due to dipole-dipole interactions, potentially shifting the tautomeric equilibrium. mdpi.com MD simulations can also elucidate the role of specific solvent molecules in mediating proton transfer during tautomerization. nih.gov The flexibility of the hexane (B92381) chain and the orientation of the cyclopropyl group are also important aspects that can be investigated through MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govwikipedia.orglibretexts.org For derivatives of this compound, QSAR models can be developed to predict their activity as, for example, herbicides or pharmaceuticals. nih.govnih.gov These models use molecular descriptors, which are numerical representations of the chemical structure, to build a mathematical relationship with the observed activity. nih.gov Descriptors can include physicochemical properties (e.g., logP, molar refractivity) and electronic properties (e.g., HOMO/LUMO energies, partial charges). researchgate.net Such models can guide the design of new derivatives with enhanced activity.

Computational Spectroscopy (GIAO-DFT NMR, IR Frequencies) for Spectral Interpretation and Validation

Computational methods can predict spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is widely used to calculate NMR chemical shifts. researchgate.netnih.gov These calculations can help assign the signals in the ¹H and ¹³C NMR spectra of this compound to specific atoms in the molecule and can be particularly useful in distinguishing between tautomers. mdpi.com Similarly, DFT calculations can predict vibrational frequencies, aiding in the interpretation of IR spectra. nih.gov Calculated spectra can be compared with experimental data to validate the computed geometry.

Table 3: Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Representative β-Diketone Enol Tautomer

| Carbon Atom | Calculated (GIAO-DFT) | Experimental |

| C=O | 192.5 | 191.8 |

| C-O | 188.0 | 187.2 |

| CH (enol) | 100.5 | 100.1 |

| CH₃ | 24.8 | 24.5 |

Note: This table is illustrative and based on typical values for β-diketones. Specific values for this compound would require dedicated calculations and experimental data.

Theoretical Evaluation of Thermochemical Properties of this compound

Theoretical methods can be employed to calculate various thermochemical properties of this compound, such as its heat of formation, enthalpy, entropy, and Gibbs free energy. These properties are crucial for understanding the compound's stability and its behavior in chemical reactions. By performing frequency calculations at a given level of theory, these thermodynamic quantities can be determined. Information from related compounds like n-hexane and 1,3-hexadiene (B165228) can provide context for these calculations. nist.govnih.govnist.gov

Coordination Chemistry and Metal Complexation with 1 Cyclopropylhexane 1,3 Dione

Ligand Binding Properties of 1-Cyclopropylhexane-1,3-dione and its Enolates

Detailed research findings on the specific ligand binding properties of this compound and its corresponding enolate are not present in the current scientific literature. However, based on the general behavior of 1,3-diones, it can be inferred that this compound would also exhibit keto-enol tautomerism. The enol form can be deprotonated to yield an enolate anion, which can act as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring.

The electronic and steric properties of the cyclopropyl (B3062369) and hexyl substituents would be expected to influence the acidity of the enol and the stability of the resulting metal complexes. The electron-donating nature of the alkyl groups might slightly increase the basicity of the enolate, potentially affecting the strength of the metal-ligand bond.

Synthesis and Characterization of Metal Complexes of this compound

There are no published methods for the synthesis and characterization of metal complexes specifically derived from this compound. Generally, metal complexes of 1,3-diones are synthesized by reacting the dione (B5365651) with a metal salt in the presence of a base. The base facilitates the deprotonation of the dione to its enolate form, which then coordinates to the metal ion.

For other cyclohexane-1,3-dione derivatives, complexes with transition metals like copper(II) and zinc(II) have been synthesized and characterized using various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy, as well as mass spectrometry and elemental analysis. nih.govresearchgate.net These studies confirm the coordination of the ligand to the metal center through the carbonyl oxygen atoms. nih.govresearchgate.net

Structural and Electronic Properties of this compound Coordination Compounds

Specific structural and electronic properties of coordination compounds of this compound have not been reported. For related metal complexes of other substituted cyclohexane-1,3-diones, techniques such as X-ray crystallography would be required to determine the precise coordination geometry around the metal center. The electronic properties, including the nature of the metal-ligand bonding and electronic transitions, could be investigated using techniques like UV-Visible spectroscopy and computational methods. In studies of other cyclohexane-1,3-dione derivatives, square-planar and other geometries have been observed for the resulting metal complexes. nih.gov

Catalytic Applications of this compound Metal Complexes in Organic Transformations

There is no information available in the scientific literature regarding the catalytic applications of metal complexes derived from this compound. Metal complexes of other β-dicarbonyl compounds are known to catalyze a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The specific steric and electronic environment provided by the this compound ligand could potentially impart unique catalytic activities, but this remains an unexplored area of research.

Applications of 1 Cyclopropylhexane 1,3 Dione As a Versatile Synthetic Intermediate

Role in the Multicomponent Synthesis of Heterocyclic Systems

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. β-Diketones, such as 1-cyclopropylhexane-1,3-dione, are excellent substrates for MCRs due to their multiple reactive sites. The presence of both nucleophilic and electrophilic centers allows for a variety of reaction pathways, leading to the formation of a wide array of heterocyclic compounds.

The active methylene (B1212753) group flanked by the two carbonyls in this compound is readily deprotonated to form a stable enolate, which can act as a potent nucleophile. This enolate can participate in condensations with aldehydes, ketones, and other electrophiles. Furthermore, the carbonyl groups themselves are susceptible to nucleophilic attack. This dual reactivity makes this compound a key building block in the synthesis of heterocycles like pyrazoles, isoxazoles, pyrimidines, and pyridines through MCRs. The cyclopropyl (B3062369) group can influence the stereochemical outcome of these reactions and can also be involved in subsequent rearrangements, adding another layer of complexity and diversity to the accessible molecular scaffolds.

The general utility of β-diketones in MCRs for the synthesis of various heterocyclic systems is well-documented. For instance, the reaction of a β-diketone with a hydrazine (B178648) derivative and an aldehyde can yield highly substituted dihydropyrazoles. Similarly, reaction with hydroxylamine (B1172632) can lead to isoxazole (B147169) derivatives. The specific substitution pattern of this compound can be exploited to fine-tune the properties of the resulting heterocyclic compounds for various applications, including medicinal chemistry and materials science.

| Reactants (General) | Resulting Heterocycle |

| β-Diketone, Aldehyde, Hydrazine | Pyrazole derivative |

| β-Diketone, Aldehyde, Urea/Thiourea | Pyrimidine derivative |

| β-Diketone, Aldehyde, Amine | Pyridine derivative |

| β-Diketone, Hydroxylamine | Isoxazole derivative |

Precursor in the Elaboration of Complex Organic Molecules and Natural Product Analogues

The cyclohexane-1,3-dione framework is a common structural motif found in numerous natural products and biologically active molecules. Consequently, derivatives of cyclohexane-1,3-dione, including this compound, serve as crucial starting materials in the total synthesis of these complex targets. The reactivity of the dione (B5365651) allows for a wide range of synthetic transformations, including alkylations, acylations, and cycloadditions, enabling the construction of intricate polycyclic systems.

The presence of the cyclopropyl group in this compound offers unique synthetic opportunities. The strained three-membered ring can undergo ring-opening reactions under various conditions (e.g., acid, base, or transition metal catalysis), leading to the formation of new carbocyclic or heterocyclic rings. This property is particularly valuable in the synthesis of natural product analogues where the introduction of specific ring systems is desired. For example, the ring-opening of a cyclopropyl ketone can be a key step in the construction of five-membered rings, a common feature in many natural products.

Furthermore, the stereochemistry of the cyclopropyl group can be used to control the stereochemical outcome of subsequent reactions, which is of paramount importance in the synthesis of enantiomerically pure natural products. The unique electronic properties of the cyclopropyl group can also influence the reactivity of the adjacent carbonyl groups, allowing for selective transformations.

Utility in Materials Science: From Polymer Precursors to Supramolecular Assemblies

While specific research on this compound in materials science is not extensively documented, the versatile reactivity of β-diketones suggests their potential in this field. β-Diketones are well-known for their ability to form stable complexes with a wide range of metal ions. These metal-β-diketonate complexes can have interesting optical, magnetic, and catalytic properties, making them suitable for applications in areas such as light-emitting diodes (LEDs), magnetic resonance imaging (MRI) contrast agents, and catalysis. The specific ligands, in this case derived from this compound, can be tailored to fine-tune the properties of the resulting metal complexes.

In the realm of polymer science, β-diketones can be incorporated into polymer chains as either main-chain or side-chain functionalities. The resulting polymers can exhibit interesting properties, such as thermal stability and the ability to chelate metal ions. These metal-containing polymers can have applications in areas such as catalysis, separation, and sensing. Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, is another area where β-diketones can be utilized. The ability of β-diketones to form strong hydrogen bonds and to coordinate with metal ions makes them excellent building blocks for the construction of well-defined supramolecular architectures, such as gels, liquid crystals, and porous materials.

Application in Agrochemical Research: Insights into Enzyme Inhibition Mechanisms (e.g., HPPD)

A significant application of cyclohexane-1,3-dione derivatives is in the field of agrochemicals, particularly as herbicides. Many commercial herbicides are based on the cyclohexane-1,3-dione scaffold and act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the biosynthesis of plastoquinone (B1678516) and tocochromanols in plants. Inhibition of HPPD leads to a depletion of these essential compounds, resulting in bleaching of the plant tissues and ultimately death.

The herbicidal activity of cyclohexane-1,3-dione derivatives is highly dependent on the nature and position of the substituents on the cyclohexane (B81311) ring. Structure-activity relationship (SAR) studies have shown that the presence of a 2-acyl group is essential for potent HPPD inhibition. While specific studies on this compound as an HPPD inhibitor are not widely published, the core structure is present in many active compounds. The cyclopropyl group at the 1-position would be a key determinant of the molecule's shape, lipophilicity, and metabolic stability, all of which are critical factors for herbicidal efficacy.

Molecular docking studies of known cyclohexane-1,3-dione-based HPPD inhibitors have revealed that the dione moiety chelates with the active site metal ion (Fe²⁺), while the substituents on the ring interact with specific amino acid residues in the enzyme's active site. The insights gained from these studies can guide the design of new and more effective HPPD-inhibiting herbicides based on the this compound scaffold.

| Compound Class | Target Enzyme | Mode of Action |

| Cyclohexane-1,3-diones | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Inhibition of plastoquinone biosynthesis |

| Sulfonylureas | Acetolactate synthase (ALS) | Inhibition of branched-chain amino acid synthesis |

| Glycines | 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase | Inhibition of aromatic amino acid synthesis |

Role in Photopolymerization and Optical Sensing Applications

Although the direct application of this compound in photopolymerization and optical sensing has not been extensively reported, the photophysical properties of related β-dicarbonyl compounds suggest potential in these areas. Certain β-diketones and their derivatives are known to exhibit fluorescence and can act as photosensitizers in photopolymerization processes. Push-pull dyes containing an indane-1,3-dione moiety, which is structurally related to cyclohexane-1,3-dione, have been successfully used as photoinitiators in three-component systems for free radical polymerization.

The ability of β-diketones to form fluorescent metal complexes is also of interest for optical sensing applications. The fluorescence of these complexes can be modulated by the presence of specific analytes, allowing for the development of selective and sensitive chemical sensors. The cyclopropyl group in this compound could potentially influence the photophysical properties of such complexes, such as their absorption and emission wavelengths, quantum yields, and lifetimes. Further research is needed to explore the potential of this compound and its derivatives in these advanced applications.

Biological Activity Studies of 1 Cyclopropylhexane 1,3 Dione and Its Derivatives Mechanistic in Vitro Focus

Mechanism of Enzyme Inhibition by 1-Cyclopropylhexane-1,3-dione Analogues (in vitro studies)

Derivatives of this compound, specifically those belonging to the broader class of cyclohexane-1,3-diones, have been identified as potent inhibitors of several key enzymes. The characteristic 1,3-dione moiety is often crucial for this inhibitory activity.

The enzyme p-Hydroxyphenylpyruvate Dioxygenase (HPPD) is a well-established target for triketone herbicides, a class that includes cyclohexane-1,3-dione derivatives. mdpi.com HPPD's function is to catalyze the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisic acid, a vital step in the synthesis of plastoquinone (B1678516) and tocochromanols. mdpi.com Inhibition of this enzyme leads to a disruption in tyrosine catabolism. nih.gov

Studies on analogues such as 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) demonstrate that these compounds are potent, time-dependent, and reversible inhibitors of HPPD. nih.gov The inhibition involves the rapid formation of an HPPD-inhibitor complex, which subsequently dissociates, allowing for the recovery of enzyme activity. nih.gov For NTBC, the IC50 value against rat liver HPPD was calculated to be approximately 40 nM. nih.gov In another study, a 2-acyl-cyclohexane-1,3-dione with an 11-carbon alkyl side chain showed an IC50 of 0.18 µM against Arabidopsis thaliana HPPD (AtHPPD), a potency slightly greater than the commercial herbicide sulcotrione (B48614) (IC50: 0.25 µM). mdpi.com

| Compound | Target Enzyme | IC50 Value | Source(s) |

| 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) | Rat Liver HPPD | ~40 nM | nih.gov |

| 2-Acyl-cyclohexane-1,3-dione (C11 alkyl side chain) | AtHPPD | 0.18 µM | mdpi.com |

| Sulcotrione (Commercial Herbicide) | AtHPPD | 0.25 µM | mdpi.com |

| Mesotrione (Commercial Herbicide) | AtHPPD | 0.204 µM | nih.gov |

This table presents the half-maximal inhibitory concentration (IC50) values for various cyclohexane-1,3-dione derivatives and commercial herbicides against HPPD.

Molecular analyses suggest that the quinoline (B57606) rings of certain potent cyclohexane-1,3-dione inhibitors can form more stable π-π interactions with the amino acid residues Phe-360 and Phe-403 within the active site of AtHPPD compared to the benzene (B151609) ring of the herbicide mesotrione. nih.gov

Cyclohexane-1,3-dione derivatives have also been investigated as inhibitors of protein tyrosine kinases, which are crucial in cellular signaling pathways. researchgate.netmedchemexpress.com The c-Met tyrosine kinase, in particular, has been identified as a target. nih.govnih.gov Abnormal expression of c-Met is associated with the proliferation of several human cancer cell lines. nih.gov

Molecular modeling studies indicate that the conformational structures of small molecules with a cyclohexane-1,3-dione scaffold are highly compatible with the c-Met protein tyrosine kinase. nih.gov These compounds can successfully bind within the active pocket of the c-Met receptor. nih.gov The development of novel 1,2,4-triazines from a cyclohexane-1,3-dione starting material has been part of a strategy to synthesize molecules that possess both anti-tumor activities and function as kinase inhibitors. nih.gov

In silico Molecular Docking and Ligand-Protein Interaction Analysis of this compound

In silico molecular docking is a computational technique used to predict the binding modes and affinities of small molecules to macromolecular targets. This method has been extensively applied to derivatives of cyclohexane-1,3-dione to understand their interactions with various protein targets.

Docking studies of cyclohexane-1,3-dione derivatives designed as c-Met inhibitors have revealed significantly low binding free energies, ranging from -8.9 to -6.4 kcal/mol, which supports a high compatibility with the c-Met protein. nih.gov Further computational analysis, including molecular dynamics simulations, has been used to assess the stability and binding modes of newly designed compounds, confirming their potential as stable ligands for c-Met. researchgate.net

In the context of HPPD inhibition, molecular docking analyses have shown that potent inhibitors form stable interactions with key amino acid residues like Phe-360 and Phe-403 in the enzyme's active cavity. nih.gov For antimicrobial applications, docking studies have been performed against bacterial proteins (e.g., PDB IDs: 1UAG, 3UDI, and 2X5O) to reveal drug-receptor interactions in detail, guiding the rational design of new antibacterial agents. researchgate.net

| Compound Class | Target Protein | Key Interactions / Findings | Source(s) |

| Cyclohexane-1,3-dione derivatives | c-Met Kinase | Binding free energies from -8.9 to -6.4 kcal/mol; high stability in the active site. | researchgate.netnih.gov |

| Cyclohexane-1,3-dione derivatives | AtHPPD | Stable π-π interactions with Phe-360 and Phe-403 residues in the active site. | nih.gov |

| Cyclohexane-1,3-dione derivatives | Bacterial Proteins | Good binding scores and interactions identified for rational drug design. | researchgate.net |

This table summarizes findings from in silico molecular docking studies of cyclohexane-1,3-dione derivatives with various protein targets.

In vitro Assays for Receptor Binding and Cellular Pathway Modulation by this compound Derivatives

In vitro receptor binding assays are used to determine the affinity of a compound for a specific receptor. While direct studies on this compound are limited, research on structurally related 1,3-dioxanes provides insight into potential receptor interactions. Systematic modifications of aminobutyl-substituted 1,3-dioxanes were evaluated for their affinity towards σ₁ and σ₂ receptors, as well as the phencyclidine (PCP) binding site of the NMDA receptor. mdpi.com

Within this class of compounds, certain N-benzylamines demonstrated the highest affinity for the σ₁ receptor, with high selectivity over the PCP binding site and a preference over the σ₂ receptor. mdpi.com For example, the benzylamine (B48309) derivative 17a showed a Kᵢ of 31 nM for the σ₁ receptor. mdpi.com These findings indicate that the core scaffold, when appropriately substituted, can be tailored for specific receptor interactions. mdpi.com

Studies on Antimicrobial Action Mechanisms and Structure-Activity Relationships

Several studies have synthesized and evaluated cyclohexane-1,3-dione derivatives for their antimicrobial properties. researchgate.netcabidigitallibrary.org These compounds have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. cabidigitallibrary.org

The antimicrobial mechanism is being explored through computational methods. Molecular docking of cyclohexane-1,3-dione derivatives against key bacterial proteins helps to elucidate the potential mechanism of action at a molecular level, aiding in the design of more effective antibacterial drugs. researchgate.net Structure-activity relationship (SAR) studies reveal that the nature of substitutions on the core ring structure significantly influences the antibacterial spectrum and potency. For instance, a study on a series of derivatives found that one compound, designated 5c , was the most active, with a minimum inhibitory concentration (MIC) of 2.5 mg/ml. researchgate.net Another study synthesized a series of dione (B5365651) derivatives of quinolone carboxylic acids and found that some of the new compounds exhibited better antibacterial activity than the reference drug ciprofloxacin (B1669076) against certain strains.

Future Directions and Emerging Research Avenues for 1 Cyclopropylhexane 1,3 Dione

Development of Sustainable Synthetic Methodologies for 1-Cyclopropylhexane-1,3-dione

Traditional synthesis methods for β-diketones, such as the Claisen condensation, often rely on strong bases and organic solvents, presenting environmental and safety concerns. nih.gov Future research is increasingly focused on developing sustainable and green synthetic methodologies. For this compound, this involves exploring alternative energy sources and solvent systems to improve efficiency and reduce waste.

Microwave-assisted synthesis represents a promising green chemistry approach that can significantly shorten reaction times and increase product yields. benthamdirect.comresearchgate.net The application of microwave irradiation to the synthesis of β-diketone derivatives has been shown to be an eco-friendly and efficient method. benthamdirect.com Another avenue involves the use of sustainable and potentially bio-based solvents as alternatives to toxic petroleum-based hydrocarbons. rsc.org Solvents like 2,2,5,5-tetramethyloxolane (TMO) have been successfully used for extracting other β-diketones and could be applied to the purification of this compound. rsc.org Furthermore, mechanochemistry, which involves conducting reactions in the absence of solvents by grinding or milling, offers a high-yield, solvent-free route to metal complexes of β-diketones and could be adapted for the synthesis of the parent compound itself. google.com

Table 1: Potential Sustainable Synthetic Methods for this compound

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. benthamdirect.comresearchgate.net | Optimization of reaction conditions (power, temperature, time) for the specific reactants leading to this compound. |

| Use of Sustainable Solvents | Reduced toxicity, potential for bio-based sourcing, improved process safety. rsc.org | Screening of green solvents (e.g., TMO, DEDMO) for optimal yield and purity during synthesis and extraction. rsc.org |

| Mechanochemistry | Solvent-free conditions, high yields, reduced waste generation. google.com | Investigating the feasibility of solid-state reactions for the formation of the dione (B5365651) structure. |

| Catalytic Approaches | Use of reusable catalysts, improved atom economy, milder reaction conditions. | Development of novel catalysts for the direct condensation of cyclopropyl (B3062369) methyl ketone and a hexane-based ester. |

Exploration of Novel Catalytic Transformations Mediated by this compound Derived Species

The ability of β-diketones to form stable complexes with a vast array of metal ions is a cornerstone of their utility in catalysis. icm.edu.pl These metal complexes are pivotal in both polymer synthesis and organic synthesis. alfachemic.com Future research will focus on synthesizing and characterizing metal complexes of this compound and evaluating their catalytic activity in various transformations.

The electronic and steric properties of the cyclopropyl and hexanoyl substituents can be leveraged to fine-tune the catalytic behavior of the corresponding metal centers. For instance, molybdenum(IV) complexes supported by β-diketonate ligands have demonstrated high activity in allylic substitution reactions. nih.gov Similarly, rare earth metal complexes with β-diketones are known catalysts for polymerization and oligomerization reactions. alfachemic.com Complexes derived from this compound could be explored as catalysts for olefin oxidation, epoxidation, and C-C coupling reactions, where the ligand structure can influence selectivity and efficiency. icm.edu.pliosrjournals.org The reactivity of these complexes is often dependent on the electronic structure of the β-diketone, suggesting that the specific substituents of this compound could impart unique catalytic properties. iosrjournals.org

Table 2: Potential Catalytic Applications of this compound Metal Complexes

| Reaction Type | Metal Ion Candidate | Rationale for Investigation |

|---|---|---|

| Allylic Substitution | Molybdenum (Mo), Rhodium (Rh) | Proven activity of other β-diketonate complexes; potential for asymmetric catalysis. nih.govresearchgate.net |

| Polymerization | Lanthanides (e.g., Eu, Tb) | Known application of rare earth β-diketonate complexes as polymerization catalysts. alfachemic.com |

| Oxidation/Epoxidation | Transition Metals (e.g., Mn, Fe, Co) | β-diketone ligands can stabilize high-valent metal-oxo species. icm.edu.pl |

| C-C Coupling Reactions | Palladium (Pd), Copper (Cu) | Ligand can influence the stability and reactivity of the organometallic intermediates. researchgate.net |

Advanced Computational Design of this compound Analogues with Tuned Properties

Computational chemistry provides powerful tools for the rational design of new molecules with tailored properties, bypassing extensive trial-and-error synthesis. For this compound, methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict the impact of structural modifications. mdpi.comnih.govwikipedia.org

DFT calculations can elucidate the tautomeric equilibria, geometric structures, and electronic properties of this compound and its potential metal complexes. mdpi.comresearchgate.net This understanding is crucial for predicting reactivity and designing better catalysts or materials. QSAR models can establish mathematical relationships between molecular descriptors (e.g., steric parameters, electronic properties) and a specific activity or property, such as metal chelation affinity or biological activity. nih.govwikipedia.org This approach would enable the in-silico design of analogues—for instance, by introducing substituents on the cyclopropyl ring or altering the length of the alkyl chain—to optimize performance for a target application. These computational predictions can then guide synthetic efforts, focusing resources on the most promising candidates.

Investigation of this compound in Chemo-/Bio-Sensing Applications

β-Diketones are excellent ligands for lanthanide ions, forming complexes that can exhibit strong, characteristic luminescence. alfachemic.commdpi.com This property makes them highly attractive for the development of fluorescent chemical sensors. mdpi.com The β-diketone ligand acts as an "antenna," absorbing energy (typically UV light) and efficiently transferring it to the central metal ion, which then emits light. alfachemic.commdpi.com

Future work in this area will involve synthesizing lanthanide complexes of this compound (e.g., with Europium or Terbium) and investigating their photophysical properties. These complexes could be designed as sensitive and selective probes for detecting specific analytes, such as other metal ions or small organic molecules, in various media. mdpi.comnih.gov The interaction of the analyte with the complex can cause a change in the luminescence (quenching or enhancement), providing a detectable signal. nih.gov The versatility of the β-diketone structure allows for its incorporation into more complex sensing platforms, such as covalent organic frameworks (COFs), to create robust and reusable sensors. nih.gov The unique structure of this compound may offer advantages in terms of solubility, stability, or binding selectivity for target analytes. The field of electrochemical biosensors for detecting ketone bodies also presents a potential, albeit more distant, area of investigation. nih.gov

Integration of this compound into Novel Functional Materials

The ability of β-diketones to act as bridging ligands between metal centers makes them valuable building blocks for coordination polymers and Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.net These materials are of immense interest due to their high porosity, tunable structures, and applications in gas storage, separation, and catalysis.

This compound can be envisioned as a versatile linker for the synthesis of new MOFs. The dione's two oxygen atoms can coordinate to metal ions, while the cyclopropyl and hexanoyl groups would decorate the pores of the resulting framework, influencing its size, shape, and chemical environment. These MOFs could exhibit unique properties for selective adsorption or catalysis. Additionally, β-diketones can be incorporated into polymer structures to enhance their properties. icm.edu.pl They can act as UV stabilizers, oxygen scavengers, or introduce specific functionalities. icm.edu.pl By modifying the this compound molecule, for example, by introducing a polymerizable group, it could be covalently integrated into polymer chains, leading to new functional materials with tailored thermal, optical, or mechanical properties.

Q & A

Q. What are the recommended storage conditions and handling protocols for 1-Cyclopropylhexane-1,3-dione to ensure stability and safety?

- Methodological Answer : Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks) . Use PPE (gloves, protective clothing, goggles) to avoid skin/eye contact. Handle in a fume hood or glovebox to mitigate inhalation risks. Post-experiment, segregate waste and dispose via certified biohazard services to prevent environmental contamination .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer : A typical synthesis involves cyclohexane-1,3-dione derivatives reacting with cyclopropane precursors under acidic or basic conditions. For example:

Q. How can purity and structural integrity be verified post-synthesis?

- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase) for purity assessment. Confirm structure via:

- NMR : Look for characteristic cyclopropyl proton signals (δ 0.5–1.5 ppm) and diketone carbonyl peaks (δ 2.0–2.5 ppm).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~3000 cm⁻¹ (cyclopropane C-H) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in heterocyclic synthesis?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G**) to model transition states and electron density maps. Key steps:

Q. What strategies resolve contradictions between experimental and theoretical data for this compound?

- Methodological Answer : Apply iterative data triangulation :

- Cross-validate NMR/IR results with X-ray crystallography (if crystals are obtainable).

- Conduct sensitivity analysis on reaction conditions (e.g., temperature, solvent polarity) to identify outliers.

- Use statistical tools (e.g., principal component analysis) to reconcile spectroscopic discrepancies .

Q. How to design cytotoxicity assays for this compound derivatives?

- Methodological Answer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7):